
N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H16BrN5O and its molecular weight is 386.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C19H19BrN4O3 with a molecular weight of approximately 463.35 g/mol. The structure features a pyridazine core substituted with a brominated phenyl group and a pyrazole moiety, which are crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Pyrazole derivatives, including this compound, have demonstrated significant inhibitory effects on various cancer cell lines. For instance, compounds that share structural similarities have shown IC50 values in the micromolar range against BRAF(V600E) and EGFR pathways, critical targets in cancer therapy .
Compound | Target | IC50 (µM) |
---|---|---|
Example A | BRAF(V600E) | 26 |
Example B | EGFR | 49.85 |
N-(4-bromo...) | Not specifically tested yet | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential application in treating inflammatory diseases .
Antimicrobial Activity
This compound has also exhibited antimicrobial properties against various bacterial strains. In studies evaluating similar pyrazole derivatives, compounds demonstrated significant inhibition of bacterial growth, indicating potential for development as antimicrobial agents .
Case Studies
- Antitumor Efficacy : A study evaluated a series of pyrazole carboxamides for their cytotoxic effects against A549 lung cancer cells. The results indicated that certain derivatives led to apoptosis and inhibited cell proliferation significantly compared to controls .
- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound reduced nitric oxide production significantly, showcasing its potential as an anti-inflammatory therapeutic .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents on the phenyl group can enhance potency and selectivity against targeted pathways.
Modification | Effect |
---|---|
Bromine substitution | Increased potency against BRAF |
Dimethyl groups | Enhanced anti-inflammatory effects |
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
Research has indicated that compounds similar to N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibit notable anti-inflammatory properties.
Key Findings :
- In vitro studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, compounds with similar structures demonstrated inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM, compared to standard anti-inflammatory agents like dexamethasone which showed lower inhibition rates at similar concentrations .
Antitumor Activity
The potential of this compound as an anti-cancer agent has been explored in various studies.
Case Studies :
- A study involving various pyrazole derivatives found that those with structural similarities to this compound exhibited promising IC50 values against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. Notably, certain derivatives showed IC50 values of 5.35 µM against HepG2 and 8.74 µM against A549 cells, indicating significant antitumor potential.
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives is well-documented, and this compound is no exception.
Research Overview :
- Studies have tested various derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives displayed significant antimicrobial activity comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .
Summary of Biological Activities
Análisis De Reacciones Químicas
Pyridazine Ring Formation
The mechanism involves nucleophilic attack of the aminopyrazole on a β-dicarbonyl compound, followed by cyclization and dehydration . For example:
-
Nucleophilic Attack : The amino group (-NH₂) of the pyrazole attacks a carbonyl carbon of the β-dicarbonyl compound.
-
Cyclization : A second nucleophilic attack forms a six-membered ring intermediate, which undergoes dehydration to yield the pyridazine-pyrazole fused system .
Pyrazole Substituent Formation
The pyrazole group is synthesized via 1,3-dipolar cycloaddition of diazo compounds with alkynes . For instance:
-
Diazo Generation : Tosylhydrazones are converted to diazo intermediates in situ.
-
Cycloaddition : Reaction with alkynyl bromides forms the pyrazole scaffold .
Amide Bond Formation
The carboxamide linkage is formed using coupling agents like PyBop, which activates the carboxylic acid group for nucleophilic attack by the amine .
Mechanism | Key Steps |
---|---|
Pyridazine ring formation | Nucleophilic attack → Cyclization → Dehydration |
Pyrazole synthesis | Cycloaddition of diazo compounds + alkynes |
Amide coupling | Activation → Coupling → Workup |
Reaction Conditions
The synthesis employs diverse reaction conditions optimized for each step:
Step | Conditions | Catalysts/Solvents |
---|---|---|
Pyridazine ring formation | Refluxing ethanol or DMF, acidic conditions | β-dicarbonyls, catalytic HCl |
Pyrazole synthesis | Room temperature, anhydrous conditions | Pd catalysts (e.g., Pd(PPh₃)₄), DMF |
Amide coupling | Room temperature, inert atmosphere | PyBop, DMF, Cs₂CO₃ |
Biological Implications
The compound exhibits therapeutic potential due to its structural features:
-
Pyrazole Substituent : Known for anti-inflammatory and anticancer activity, likely through kinase inhibition (e.g., Aurora-A, CDK2) .
-
Pyridazine Core : Enhances bioavailability and interaction with biological targets.
Activity | Mechanism | Key Reference |
---|---|---|
Kinase inhibition | Binding to ATP-binding pockets | |
Anticancer effects | Cell cycle regulation, apoptosis induction |
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O/c1-10-8-13(4-5-14(10)18)19-17(24)15-6-7-16(21-20-15)23-12(3)9-11(2)22-23/h4-9H,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHZCZLVHSVSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.